molecular formula C4HClF3NO B1316924 5-Chloro-3-(trifluoromethyl)isoxazole CAS No. 117541-42-1

5-Chloro-3-(trifluoromethyl)isoxazole

Cat. No.: B1316924
CAS No.: 117541-42-1
M. Wt: 171.5 g/mol
InChI Key: FFUBVNQZIYKLOV-UHFFFAOYSA-N
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Description

5-Chloro-3-(trifluoromethyl)isoxazole is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a chlorine atom at the 5-position and a trifluoromethyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-chloro-3-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in various interactions, including hydrogen bonding and halogen bonding, which contribute to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(trifluoromethyl)isoxazole is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-3-(trifluoromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF3NO/c5-3-1-2(9-10-3)4(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUBVNQZIYKLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117541-42-1
Record name 5-chloro-3-(trifluoromethyl)-1,2-oxazole
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